molecular formula C16H20BrF2NO4 B2583348 N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine CAS No. 1007207-93-3

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine

Cat. No.: B2583348
CAS No.: 1007207-93-3
M. Wt: 408.24
InChI Key: GSXWOVWEYBFNOM-UHFFFAOYSA-N
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Description

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine is a chemical compound with the molecular formula C17H20BrF2NO4. It is a derivative of phenylamine, where the amine group is protected by two tert-butoxycarbonyl (Boc) groups, and the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2,6-difluoroaniline.

    Protection of Amine Group: The amine group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the N,N-di-Boc protected amine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.

    Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters as reagents. Typical conditions include the use of a base such as potassium carbonate in a solvent like toluene or ethanol.

    Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted phenylamines can be obtained.

    Free Amine: Deprotection yields 4-bromo-2,6-difluoroaniline.

Scientific Research Applications

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine depends on its application. In chemical reactions, it acts as a building block, participating in various coupling and substitution reactions. The Boc protecting groups prevent unwanted reactions at the amine site, allowing selective functionalization of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: This compound lacks the Boc protecting groups and is more reactive at the amine site.

    N-Boc-4-bromo-2,6-difluoro-phenylamine: This compound has only one Boc protecting group, offering different reactivity and protection levels.

Uniqueness

N,N-di-Boc-4-bromo-2,6-difluoro-phenylamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity in reactions. This makes it particularly useful in multi-step syntheses where selective deprotection is required.

Properties

IUPAC Name

tert-butyl N-(4-bromo-2,6-difluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrF2NO4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10(18)7-9(17)8-11(12)19/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXWOVWEYBFNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1F)Br)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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